7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
Description
7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one (CAS: 84467-19-6) is a spirocyclic compound comprising an indolin-2-one moiety fused to a 1,3-dioxane ring. The molecule features a 7'-amino substituent on the indolinone system and two methyl groups at the 5,5-positions of the dioxane ring, yielding a molecular weight of 248.28 g/mol .
Properties
IUPAC Name |
7'-amino-5,5-dimethylspiro[1,3-dioxane-2,3'-1H-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-12(2)6-17-13(18-7-12)8-4-3-5-9(14)10(8)15-11(13)16/h3-5H,6-7,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIXTUQZPIUDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=C(C(=CC=C3)N)NC2=O)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Moiety: This step involves the cyclization of an appropriate precursor to form the indoline structure.
Spirocyclization: The indoline intermediate is then subjected to spirocyclization with a dioxane derivative under acidic or basic conditions to form the spirocyclic core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7’-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogues
| Compound Name | Substituents | Heterocycle | Molecular Weight | Biological Activity | Key Features |
|---|---|---|---|---|---|
| 7'-Amino-5,5-dimethylspiro[...]-2'-one | 7'-NH₂, 5,5-(CH₃)₂ | 1,3-Dioxane | 248.28 | Not reported | Amino H-bond donor; rigid dioxane |
| Spiro[1,3-dioxane-2,3'-indolin]-2'-one (2ak) | None | 1,3-Dioxane | 204.22 | Not reported | Minimal steric hindrance |
| 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one | 5'-Cl | 1,3-Dioxolane | 237.63 | Anticonvulsant | Chloro hydrophobicity; flexible ring |
Table 2: Crystallographic Parameters
*Predicted based on structural analogy.
Biological Activity
7'-Amino-5,5-dimethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spiro structure that integrates a dioxane and indoline moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spiro configuration that may enhance its interaction with biological targets.
Physical Properties
- Molecular Weight : 244.28 g/mol
- Melting Point : Not extensively documented in available literature.
- Solubility : Soluble in organic solvents; limited data on aqueous solubility.
Research has indicated that compounds with similar structural frameworks often exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : The indoline moiety is known for its role in anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antimicrobial Studies :
- Anticancer Activity :
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
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